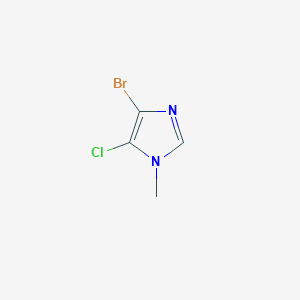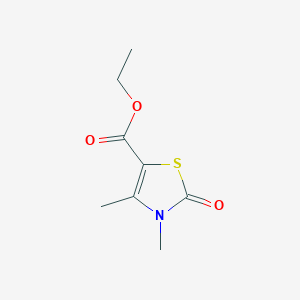
Methyl 2-(3-aminobenzenesulfonamido)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(3-aminobenzenesulfonamido)acetate hydrochloride is a chemical compound that has been used in scientific research for various purposes. This compound is also known as MABA hydrochloride or Methyl 2-(3-aminobenzenesulfonamido)acetate HCl. It is a white crystalline powder that is soluble in water and has a molecular weight of 295.78 g/mol.
Scientific Research Applications
Synthesis and Pharmaceutical Research
- This compound has been involved in the synthesis of thiosemicarbazides, triazoles, and Schiff bases with potential antihypertensive α-blocking activities, showcasing its role in creating new pharmaceutical candidates with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Catalytic Processes
- It is used in catalytic processes, such as in the electrochemical copolymerization of aniline and anilinesulfonic acids, revealing its utility in synthesizing conducting polymers with applications in electronic devices (Şahin, Pekmez, & Yildiz, 2002).
Fluorescent Probes for Biological Applications
- A derivative of this compound has been used as a highly selective fluorescent "turn-on" probe for thiols, demonstrating its importance in bioanalytical applications for detecting biological thiols with high selectivity and sensitivity (Dong et al., 2015).
Antimicrobial and Anticancer Studies
- Research includes the synthesis of novel derivatives for evaluating anticholinesterase, antioxidant activities, and their potential anticancer applications, indicating the compound's role in developing new therapeutics (Mphahlele, Gildenhuys, & Zamisa, 2021).
Organic Synthesis and Chemical Reactions
- The compound serves as a starting point for various organic reactions, including the synthesis of dyes and intermediates containing sulfonamide as linking groups, highlighting its significance in the field of organic chemistry and material science (Bo, 2007).
Enhancing Nucleophilicity in Ionic Liquids
- It has been studied for its role in manipulating solute nucleophilicity within room temperature ionic liquids, demonstrating its application in enhancing the efficiency of chemical reactions (Crowhurst, Lancaster, Perez-Arlandis, & Welton, 2004).
properties
IUPAC Name |
methyl 2-[(3-aminophenyl)sulfonylamino]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S.ClH/c1-15-9(12)6-11-16(13,14)8-4-2-3-7(10)5-8;/h2-5,11H,6,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWISXNLIXZLGLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNS(=O)(=O)C1=CC=CC(=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2650435.png)

![3-Phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650437.png)


![1,5-Dimethyl-3-(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B2650442.png)





![5-(4-chlorophenyl)-1-(3-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2650455.png)

